(3R,5R)-5-(Aminomethyl)-1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidin-3-ol;dihydrochloride
Description
(3R,5R)-5-(Aminomethyl)-1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidin-3-ol; dihydrochloride is a chiral pyrrolidine derivative featuring a pyrimidine scaffold substituted with a dimethylamino group and a hydroxylated pyrrolidin-3-ol ring. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research. Its structural uniqueness lies in the combination of a polar aminomethyl group, a dimethylamino-substituted pyrimidine, and a stereospecific pyrrolidine backbone.
Properties
IUPAC Name |
(3R,5R)-5-(aminomethyl)-1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidin-3-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O.2ClH/c1-15(2)10-4-11(14-7-13-10)16-6-9(17)3-8(16)5-12;;/h4,7-9,17H,3,5-6,12H2,1-2H3;2*1H/t8-,9-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPNIWGQOKHQGJ-UONRGADFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2CC(CC2CN)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC=NC(=C1)N2C[C@@H](C[C@@H]2CN)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3R,5R)-5-(Aminomethyl)-1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidin-3-ol dihydrochloride (CAS Number: 2378489-81-5) is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : (3R,5R)-5-(aminomethyl)-1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidin-3-ol dihydrochloride
- Molecular Formula : C11H19N5O·2ClH
- Molecular Weight : 310.23 g/mol
The compound features a pyrrolidine ring substituted with an aminomethyl group and a pyrimidine moiety, which are essential for its biological activity.
The biological activity of this compound is primarily linked to its interaction with specific receptors. Research indicates that it acts as an agonist at certain G protein-coupled receptors (GPCRs), particularly those involved in immune modulation and cell signaling pathways. The compound's structural features enable it to bind effectively to these receptors, influencing cellular responses such as migration and proliferation.
Pharmacological Effects
- Immunomodulatory Activity : The compound has shown potential in modulating immune responses. Studies suggest that it may inhibit lymphocyte recirculation and alter immunological responses, making it a candidate for treating autoimmune diseases .
- Antiviral Properties : Preliminary investigations indicate that the compound could impede viral infections by affecting T-cell responses, potentially through the inhibition of dendritic cell accumulation in lymph nodes .
- Neuroprotective Effects : Some studies have hinted at neuroprotective properties, possibly due to its interaction with NMDA receptors, which are crucial in neurodegenerative processes .
Study 1: S1P Receptor Agonism
A study demonstrated that the compound exhibits agonistic activity towards sphingosine-1-phosphate (S1P) receptors, particularly S1P4-R. This activity was assessed through high-throughput screening methods, revealing low nanomolar potency and selectivity over other S1P receptor subtypes .
| Compound | EC50 (nM) | Remarks |
|---|---|---|
| (3R,5R)-5-(Aminomethyl)... | <100 | High potency as S1P4-R agonist |
| Control Compound | >2500 | Low activity |
Study 2: Immune Response Modulation
In another investigation involving murine models, the compound was administered to assess its impact on T-cell migration during viral infection scenarios. Results indicated a significant reduction in T-cell migration when treated with the compound compared to controls, suggesting a potential therapeutic application in managing viral infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrimidine/Pyridine Backbones
highlights compounds with aminopyridine/aminopyrimidine cores, such as 4 and 5 (Figure 1 in the source). These analogues often incorporate halogenated dimethoxy rings or acrylamide side chains, unlike the target compound, which lacks halogens or acrylamide groups. Key differences include:
- Pyrimidine Substitution: The target compound’s 6-(dimethylamino)pyrimidin-4-yl group contrasts with trimethylpyridine or dimethylpyrimidine scaffolds in ’s derivatives.
- Backbone Modifications : The hydroxylated pyrrolidine ring in the target compound replaces simpler alkyl chains or aromatic systems in analogues.
Pharmacokinetic and Functional Comparisons
- Solubility and Stability: The dihydrochloride salt in both the target compound and pyridoxamine dihydrochloride enhances aqueous solubility compared to non-salt forms (e.g., ’s hydrochloride salt). However, pyridoxamine’s hydroxymethyl group may confer distinct metabolic stability .
- Biological Activity: ’s halogenated acrylamide derivatives are designed for covalent target binding, whereas the target compound’s dimethylamino-pyrimidine moiety suggests non-covalent interactions typical of kinase inhibitors . Pyridoxamine, a vitamin B6 vitamer, operates in enzymatic cofactor roles, diverging from the target’s inferred therapeutic niche .
Research Findings and Implications
- Design Rationale: The target compound’s dimethylamino-pyrimidine group may optimize binding to kinase ATP pockets, avoiding steric clashes seen in bulkier halogenated analogues .
- Limitations : Unlike pyridoxamine, the target lacks hydroxymethyl groups critical for vitamin-related bioactivity, limiting overlap in therapeutic scope .
- Contradictions : While emphasizes halogenation for potency, the target compound’s omission of halogens suggests a trade-off between selectivity and reactivity .
Q & A
Basic: What synthetic strategies are recommended to achieve high stereochemical purity in (3R,5R)-5-(aminomethyl)-1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidin-3-ol dihydrochloride?
Methodological Answer:
To ensure stereochemical fidelity, use chiral catalysts or resolving agents during key steps like cyclization or amination. For example, enantioselective hydrogenation of pyrrolidine intermediates can preserve the (3R,5R) configuration. Purification via recrystallization in polar solvents (e.g., ethanol-DMF mixtures) enhances diastereomeric separation, as demonstrated in analogous pyrrolidine-pyrimidine syntheses . Post-synthesis, confirm stereochemistry using X-ray crystallography (as in ) or chiral HPLC with a polysaccharide-based column .
Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR splitting patterns) arising from diastereomeric impurities?
Methodological Answer:
Contradictions in NMR data often stem from residual diastereomers or solvent interactions. Employ advanced techniques:
- 2D NMR (COSY, NOESY): Identify through-space correlations to distinguish stereoisomers. For example, NOE interactions between the pyrrolidine methyl groups and pyrimidine protons can confirm spatial arrangements .
- Variable Temperature NMR: Observe signal coalescence at elevated temperatures to detect dynamic interconversion or impurities .
- X-ray Diffraction: Definitive structural confirmation, as used in for a related pyrrolo-pyrimidine compound.
Basic: What analytical techniques are critical for confirming the purity and structural integrity of this compound?
Methodological Answer:
A multi-technique approach is essential:
- HPLC (≥98% purity): Use a C18 column with a mobile phase of acetonitrile/ammonium acetate buffer (pH 6.5) to separate polar impurities .
- Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns (e.g., loss of HCl in ESI-MS) .
- XRPD: Assess crystallinity and polymorphic forms, as shown in for salt formation analysis.
Advanced: How should researchers design a study to evaluate the compound’s pH-dependent stability in biological buffers?
Methodological Answer:
Adopt a split-plot experimental design (as in ):
- Variables: pH (4.0–7.4), temperature (25°C–37°C), and buffer composition (phosphate vs. Tris).
- Assays:
Advanced: What methodologies are effective for analyzing the compound’s interaction with enzymatic targets (e.g., kinases)?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Measure binding kinetics (ka/kd) using immobilized kinase domains.
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of binding .
- Crystallography: Co-crystallize the compound with target enzymes to identify binding motifs, analogous to ’s imidazole-pyridine derivatives.
Basic: How can researchers optimize salt formation (dihydrochloride) to enhance solubility without compromising stability?
Methodological Answer:
- Counterion Screening: Test alternative acids (e.g., trifluoroacetic, citric) for solubility vs. crystallinity trade-offs.
- Salt Crystallization: Use slow acid addition (1M HCl, 0–50°C) followed by controlled cooling, as in ’s hydrochloride salt synthesis.
- Stability Testing: Accelerated aging studies (40°C/75% RH) with XRPD to detect polymorphic transitions .
Advanced: How to address low yields in the final coupling step between pyrrolidine and pyrimidine moieties?
Methodological Answer:
- Mechanistic Studies: Use DFT calculations to identify rate-limiting steps (e.g., steric hindrance at the pyrrolidine N-center) .
- Catalyst Optimization: Screen Pd-based catalysts for Buchwald-Hartwig couplings or Cu/Ir for photoredox aminations .
- In Situ Monitoring: Employ ReactIR to track intermediate formation and adjust reaction parameters dynamically .
Basic: What precautions are necessary when handling the compound’s hygroscopic dihydrochloride form?
Methodological Answer:
- Storage: Use desiccants (silica gel) and airtight containers under nitrogen.
- Handling: Perform weighing in a glovebox (<5% RH) to prevent hydrolysis of the aminomethyl group.
- Quality Control: Regularly test water content via Karl Fischer titration .
Advanced: How to validate the compound’s role in a conceptual framework linking pyrrolidine-pyrimidine hybrids to kinase inhibition?
Methodological Answer:
- Theoretical Alignment: Map the compound’s structure to pharmacophore models of kinase ATP-binding pockets .
- Comparative Studies: Benchmark against known inhibitors (e.g., imatinib) using molecular docking (AutoDock Vina) and MM-GBSA binding energy calculations .
- Hypothesis Testing: Use CRISPR-edited cell lines to knockout target kinases and assess phenotypic rescue .
Advanced: How can researchers reconcile conflicting bioactivity data across cell-based vs. in vitro assays?
Methodological Answer:
- Membrane Permeability: Measure logP (octanol-water) and P-gp efflux ratios to explain reduced cellular activity .
- Metabolite Screening: Use LC-MS to identify intracellular degradation products (e.g., demethylation of the pyrimidine group) .
- Proteomic Profiling: Combine SILAC labeling with affinity pull-downs to detect off-target binding in cellular contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
